Cas no 2171797-14-9 (3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid)

3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
- EN300-1487228
- 2171797-14-9
- 3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
-
- インチ: 1S/C25H30N2O5/c1-3-27(15-14-24(29)30)23(28)13-12-17(2)26-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,3,12-16H2,1-2H3,(H,26,31)(H,29,30)
- InChIKey: FKHAPCBKNKIDRH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)CCC(N(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 438.21547206g/mol
- どういたいしつりょう: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 95.9Ų
3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1487228-1000mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1487228-500mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1487228-10000mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1487228-250mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1487228-50mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1487228-2500mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1487228-100mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1487228-1.0g |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1487228-5000mg |
3-[N-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid |
2171797-14-9 | 5000mg |
$9769.0 | 2023-09-28 |
3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acidに関する追加情報
3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171797-14-9): An Overview
3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171797-14-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in drug development and bioconjugation studies.
The structure of 3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid includes an ethyl group attached to the nitrogen atom of an amide, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis to protect the amino group during the assembly of complex peptides, ensuring that only the desired reactions occur at specific sites. This makes the compound particularly useful in the synthesis of peptides and other biomolecules where precise control over reactivity is crucial.
Recent studies have highlighted the potential of 3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid in various therapeutic applications. For instance, a 2022 study published in the Journal of Medicinal Chemistry explored the use of this compound as a building block for the synthesis of novel peptides with enhanced stability and bioavailability. The researchers found that the Fmoc protecting group significantly improved the solubility and stability of the resulting peptides, making them more suitable for in vivo applications.
In another study, published in Bioconjugate Chemistry, scientists investigated the use of 3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid in the development of targeted drug delivery systems. The compound's carboxylic acid group was conjugated to various targeting ligands, such as antibodies or small molecules, to create bioconjugates with improved specificity and efficacy. The results showed that these bioconjugates were able to selectively deliver therapeutic agents to specific cell types, thereby reducing off-target effects and enhancing treatment outcomes.
The versatility of 3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid extends beyond its use in peptide synthesis and bioconjugation. It has also been explored for its potential as a scaffold for small molecule drug discovery. A 2021 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several derivatives of this compound as potential inhibitors of specific enzymes involved in disease pathways. The researchers found that certain derivatives exhibited potent inhibitory activity against these enzymes, suggesting their potential as lead compounds for further drug development.
The synthetic route for preparing 3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid involves multiple steps, including the protection of the amino group with Fmoc, followed by coupling with an appropriate carboxylic acid or amine to form the desired amide bond. The final step typically involves deprotection to reveal the free amino group, which can then be used for further functionalization or conjugation reactions.
In conclusion, 3-N-ethyl-4-{[(9H-fluoren-9-y l)methoxycarbonyl]amino}pentanamidopropanoic acid (CAS No. 2171797-14-9) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent candidate for peptide synthesis, bioconjugation, and small molecule drug discovery. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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